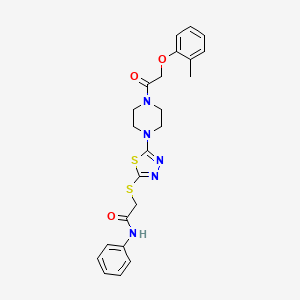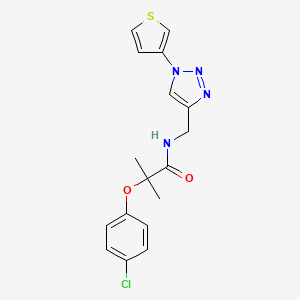
5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, also known as 5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3-one, is a synthetic molecule that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 210.26 g/mol. It is a derivative of isoquinoline, a heterocyclic aromatic compound, and is used as a building block for the synthesis of other compounds. 5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has a wide range of applications in the fields of biochemistry and physiology, and is being researched for its potential therapeutic applications.
科学研究应用
5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-onedimethyl-1,2-dihydroisoquinolin-3(4H)-one has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 4-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3-one, which has been used in the synthesis of a variety of heterocyclic compounds. It has also been used in the synthesis of other biologically active molecules, such as the anti-epileptic agent lamotrigine. In addition, it has been used in the synthesis of a variety of other compounds, such as pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-onedimethyl-1,2-dihydroisoquinolin-3(4H)-one is not well understood. However, it is believed to interact with a variety of enzymes, receptors, and other proteins in the body, which may be responsible for its various biological effects. In particular, it is believed to interact with the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-onedimethyl-1,2-dihydroisoquinolin-3(4H)-one has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anticonvulsant, anti-inflammatory, and anti-oxidant activities. It has also been shown to have analgesic, anti-depressant, and anti-anxiety activities. In addition, it has been shown to have immunomodulatory and neuroprotective effects.
实验室实验的优点和局限性
The use of 5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-onedimethyl-1,2-dihydroisoquinolin-3(4H)-one in lab experiments has a number of advantages. It is a relatively simple and inexpensive molecule to synthesize, and its high purity makes it ideal for use in experiments. In addition, its wide range of biological activities makes it a useful tool for studying a variety of biological processes. However, it also has some limitations. For example, its solubility in water is limited, making it difficult to work with in aqueous solutions.
未来方向
Given the wide range of biological activities of 5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-onedimethyl-1,2-dihydroisoquinolin-3(4H)-one, there are a number of potential future directions for research. For example, further research could be conducted to explore its potential therapeutic applications, such as its use as an anti-epileptic or anti-depressant drug. In addition, further research could be conducted to explore its potential use as an immunomodulator or neuroprotector. Finally, further research could be conducted to explore its potential use as an agrochemical or pharmaceutical.
合成方法
The synthesis of 5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-onedimethyl-1,2-dihydroisoquinolin-3(4H)-one begins with the reaction of 4-methyl-2-nitroaniline and ethyl bromoacetate in the presence of sodium ethoxide. This reaction yields 5-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3-one, which can then be purified by recrystallization. This method is simple and efficient, and produces a high yield of the desired product.
属性
IUPAC Name |
5-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)9-7(6-13-10(11)14)4-3-5-8(9)12/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZOGSJSUCFBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CNC1=O)C=CC=C2N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione](/img/structure/B2910945.png)

![3-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2910949.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2910950.png)



![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2910954.png)
![6-ethyl 3-methyl 2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2910955.png)
![6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid](/img/structure/B2910956.png)


![4-[4-(4-Chlorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2910962.png)